molecular formula C7H14ClN B6220440 3-(aminomethyl)-4-methylpent-1-yne hydrochloride CAS No. 2751620-52-5

3-(aminomethyl)-4-methylpent-1-yne hydrochloride

Cat. No.: B6220440
CAS No.: 2751620-52-5
M. Wt: 147.6
InChI Key:
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Description

3-(aminomethyl)-4-methylpent-1-yne hydrochloride is an organic compound with a unique structure that includes an aminomethyl group attached to a pent-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-methylpent-1-yne hydrochloride typically involves the reaction of 4-methylpent-1-yne with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-methylpent-1-yne hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-(aminomethyl)-4-methylpent-1-yne hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methylpent-1-yne hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form bonds with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.

    3-(aminomethyl)-PROXYL: A nitroxide spin label used in biological studies.

    Piperidine: A heterocyclic amine with a similar aminomethyl group.

Uniqueness

3-(aminomethyl)-4-methylpent-1-yne hydrochloride is unique due to its specific structure, which combines an aminomethyl group with a pent-1-yne backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-4-methylpent-1-yne hydrochloride involves the reaction of 4-methyl-1-pentyne with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-1-pentyne", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyl-1-pentyne is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 3-(aminomethyl)-4-methylpent-1-yne.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 3-(aminomethyl)-4-methylpent-1-ene.", "Step 3: The final step involves quaternization of the product from step 2 with hydrochloric acid to form 3-(aminomethyl)-4-methylpent-1-yne hydrochloride." ] }

CAS No.

2751620-52-5

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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